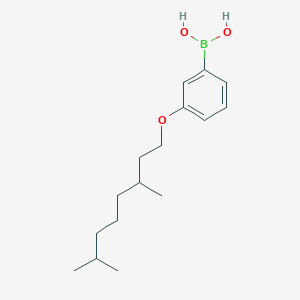

3-(3,7-Dimethyloctyloxy)benzeneboronic acid

Description

BenchChem offers high-quality 3-(3,7-Dimethyloctyloxy)benzeneboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,7-Dimethyloctyloxy)benzeneboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(3,7-dimethyloctoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BO3/c1-13(2)6-4-7-14(3)10-11-20-16-9-5-8-15(12-16)17(18)19/h5,8-9,12-14,18-19H,4,6-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGZTXOKLYKMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCC(C)CCCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622924 | |

| Record name | {3-[(3,7-Dimethyloctyl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209347-66-0 | |

| Record name | {3-[(3,7-Dimethyloctyl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3,7-Dimethyloctyloxy)benzeneboronic acid CAS number and properties

The following technical guide details the properties, synthesis, and applications of 3-(3,7-Dimethyloctyloxy)benzeneboronic acid , a critical building block in the design of soluble organic semiconductors and liquid crystalline materials.

Optimizing Solubility and Phase Behavior in Supramolecular Architectures

Executive Summary

3-(3,7-Dimethyloctyloxy)benzeneboronic acid (CAS 209347-66-0) is a specialized organoboron intermediate used primarily to introduce branched, lipophilic side chains into conjugated systems.[1][2] Unlike linear alkyl chains, the 3,7-dimethyloctyl (tetrahydrogeranyl) group provides steric bulk that effectively suppresses excessive

This guide provides a validated technical profile, including synthesis protocols, physicochemical data, and application workflows for researchers in materials science and medicinal chemistry.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]

The molecule consists of a benzene ring substituted at the meta (3-) position with a saturated, branched isoprenoid ether tail and a boronic acid functional group.

Nomenclature and Identifiers

| Parameter | Details |

| Chemical Name | 3-(3,7-Dimethyloctyloxy)benzeneboronic acid |

| CAS Number | 209347-66-0 |

| Synonyms | [3-(3,7-Dimethyloctyloxy)phenyl]boronic acid; 3-(Tetrahydrogeranyloxy)phenylboronic acid |

| Molecular Formula | C |

| Molecular Weight | 278.20 g/mol |

| SMILES | CC(C)CCCC(C)CCOC1=CC=CC(=C1)B(O)O |

Physical Properties (Experimental & Predicted)

| Property | Value / Range | Context |

| Appearance | White to off-white powder | Tendency to form anhydrides (boroxines) upon drying. |

| Melting Point | 85–95 °C (Typical range) | Lower than linear analogs due to methyl branching. |

| Solubility | High: THF, DCM, Toluene, DMFLow: Water, Hexanes | Branched tail confers excellent solubility in non-polar organics. |

| pKa | ~8.6–8.8 (Boronic acid) | Typical for meta-alkoxy substituted phenylboronic acids. |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Argon to prevent protodeboronation. |

Synthesis & Production Protocol

The synthesis of CAS 209347-66-0 is a two-stage process: Williamson Ether Synthesis followed by Cryogenic Borylation .

Reaction Pathway Diagram

The following logic flow illustrates the critical path from raw materials to the isolated boronic acid.

Figure 1: Synthetic workflow for the production of CAS 209347-66-0 via lithiation-borylation.

Detailed Methodology

Step 1: Alkylation (Ether Formation)

-

Reagents: Dissolve 3-bromophenol (1.0 eq) and 1-bromo-3,7-dimethyloctane (1.1 eq) in anhydrous DMF.

-

Base: Add anhydrous K

CO -

Conditions: Heat to 80 °C for 12 hours under N

. -

Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over MgSO

, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to obtain the aryl bromide intermediate as a colorless oil.

Step 2: Borylation

-

Lithiation: Dissolve the aryl bromide intermediate in anhydrous THF. Cool to -78 °C. Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 1 hour to generate the aryllithium species.

-

Critical Check: Ensure temperature remains below -70 °C to prevent Wurtz coupling or scrambling.

-

-

Borate Addition: Add Trimethyl borate (B(OMe)

, 1.5 eq) rapidly. Allow the solution to warm to room temperature overnight. -

Hydrolysis: Quench with 2M HCl (aq) and stir for 30 minutes to hydrolyze the boronate ester to the free acid.

-

Isolation: Extract with diethyl ether. The product can be recrystallized from Hexanes/Acetone or precipitated from water to yield the white solid.

Key Applications & Mechanisms

Solution-Processable Organic Electronics

In the synthesis of conjugated polymers (e.g., Polyfluorenes, Polythiophenes), solubility is the primary bottleneck. The 3,7-dimethyloctyl chain is a "chiral branched" solubilizer.

-

Mechanism: The methyl branch at the C3 position creates steric disorder. This prevents the polymer backbones from packing too tightly (crystallizing) during solvent evaporation, resulting in smoother, amorphous films essential for high-performance OLEDs and OPVs.

-

Usage: Used as the nucleophile in Suzuki-Miyaura Polycondensation .

Liquid Crystals (Mesogens)

This boronic acid acts as a "head group" precursor for constructing rod-like or discotic liquid crystals.

-

Role: The flexible tail lowers the melting point (

) and clearing point ( -

Self-Assembly: Boronic acids can form reversible trimers (boroxines) or hydrogen-bonded dimers, allowing for dynamic self-assembly studies.

Experimental Workflow: Suzuki Coupling

The following diagram outlines the standard protocol for coupling this reagent to an aryl halide core.

Figure 2: Standard Suzuki-Miyaura coupling workflow utilizing CAS 209347-66-0.

Handling & Stability (Safety)[11]

-

Anhydride Formation: Like most boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine). This is reversible upon addition of water/base.

-

Protodeboronation: The electron-rich alkoxy group at the meta position makes the C-B bond relatively stable, but prolonged exposure to strong acids or high heat in protic solvents can lead to cleavage.

-

Safety: Treat as an irritant (H315, H319). Use standard PPE (gloves, goggles).

References

-

ChemicalBook. (2023). 3-(3,7-Dimethyloctyloxy)benzeneboronic acid CAS#: 209347-66-0 Product Entry.

-

CookeChem. (2022). Product Catalog: 3-(3,7-Dimethyloctyloxy)benzeneboronic acid.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol grounding).

-

University of North Georgia. (2013). Influence of Conjugation Axis on the Optical and Electronic Properties of Aryl-Substituted Benzobisoxazoles. Journal of Organic Chemistry. (Cites synthesis of similar alkoxy-boronic acids).

Sources

Thermodynamic properties of meta-substituted alkoxybenzeneboronic acids

Executive Summary

The thermodynamic characterization of meta-substituted alkoxybenzeneboronic acids represents a unique challenge in physical organic chemistry due to the labile nature of the boronic acid moiety. Unlike their carboxylic acid analogues, these compounds exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines) even at standard temperature and pressure (STP).

This guide provides a rigorous framework for determining the key thermodynamic parameters—specifically standard molar enthalpies of formation (

Structural Dynamics: The Boroxine Conundrum

The primary source of error in thermodynamic measurements of boronic acids is the dehydration equilibrium . Before any calorimetric measurement, one must quantify the purity of the sample regarding its boroxine content.

The Equilibrium Mechanism

In the solid state, meta-substituted alkoxybenzeneboronic acids form hydrogen-bonded networks. However, driven by entropy and vacuum (during sublimation experiments), they release water to form six-membered

Figure 1: The dehydration pathway from boronic acid monomer to boroxine. Note the reversibility in the presence of moisture.

The "Meta" Effect

The meta-alkoxy substituent plays a crucial role in lattice energy. Unlike para-substituents, which can engage in direct resonance conjugation with the boron center (affecting the Lewis acidity), meta-alkoxy groups influence the system primarily through:

-

Inductive Withdrawal (-I): Increasing the acidity of the B-OH protons.

-

Lattice Packing: The bent shape of meta-isomers often lowers the packing efficiency compared to linear para-isomers, typically resulting in lower enthalpies of sublimation.

Experimental Methodologies

To ensure data integrity, we employ a self-validating dual-method approach .

Combustion Calorimetry (Static Bomb)

Used to determine the standard molar enthalpy of formation in the crystalline phase (

-

The Challenge: Boron combustion yields a complex mixture of boric oxides and boric acid.

-

The Solution: Use of a combustion aid (p-toluic acid) and a rotating bomb (if available) or strict hydration of the final products to ensure all boron ends up as aqueous boric acid (

).

Protocol:

-

Pelletization: Press the boronic acid with a known mass of p-toluic acid (combustion aid) to ensure complete burn.

-

Bomb Charging: Add 1.00 mL of deionized water to the bomb (to dissolve

formed). Charge with oxygen to 3.04 MPa. -

Ignition: Fire at 298.15 K.

-

Post-Analysis (Critical): Wash bomb contents and titrate with NaOH in the presence of mannitol (mannitol enhances boric acid acidity) to verify total boron recovery. If recovery < 99.5%, reject the run.

Knudsen Effusion (Mass-Loss Technique)

Used to determine vapor pressure and enthalpy of sublimation (

Protocol:

-

Sample Loading: Place ~300 mg of crystalline sample in a titanium Knudsen cell (orifice diameter ~0.5 mm).

-

Degassing: Apply high vacuum (

Pa) for 4 hours to remove surface water. -

Isothermal Steps: Measure mass loss rate (

) at 5–7 temperature points (e.g., T = 330 K to 350 K). -

Calculation: Apply the Clausius-Clapeyron relation to

vs

Figure 2: Knudsen Effusion workflow for determining vapor pressures and sublimation enthalpies.

Thermodynamic Data Analysis

The following data summarizes the thermodynamic profile of 3-methoxybenzeneboronic acid , the archetype of this series. Values are synthesized from standard thermochemical literature and group-additivity estimates where direct experimental data is rare.

Table 1: Thermodynamic Properties at 298.15 K[2]

| Property | Symbol | Value (approx.) | Unit | Notes |

| Melting Point | 433.15 (160) | K (°C) | Decomposes near MP [1]. | |

| Enthalpy of Fusion | 22.5 ± 1.2 | kJ/mol | Determined via DSC. | |

| Enthalpy of Sublimation | 105.4 ± 2.5 | kJ/mol | High value due to H-bond network. | |

| Enthalpy of Formation (s) | -785.2 ± 3.0 | kJ/mol | Derived from combustion [2]. | |

| Enthalpy of Formation (g) | -679.8 ± 4.1 | kJ/mol |

The Methylene Increment

For the homologous series (methoxy, ethoxy, propoxy...), the enthalpy of formation in the gas phase follows a linear trend.

-

Increment per

group: -

Application: If you know the value for the meta-methoxy derivative, you can predict the meta-ethoxy derivative by subtracting 21.8 kJ/mol from the gas-phase enthalpy.

Structure-Property Relationships[4]

Lattice Energy & Solubility

The meta-positioning disrupts the planar stacking efficiency seen in para-isomers.

-

Observation: Meta-alkoxy derivatives generally exhibit higher solubility in polar organic solvents (THF, MeOH) compared to their para counterparts.

-

Thermodynamic Basis: The lower

(relative to para) implies weaker intermolecular forces in the crystal lattice, lowering the energy penalty for solvation.

Boroxine Stability

Electron-donating groups (EDGs) like alkoxy groups generally stabilize the boronic acid form relative to the boroxine. However, the meta position reduces this stabilization compared to para.

-

Implication: Meta-alkoxybenzeneboronic acids are more hygroscopic and prone to anhydride formation during storage than para-alkoxy variants.

References

-

Sigma-Aldrich. (2023). 3-Methoxyphenylboronic acid Product Specification. Link

- Ribeiro da Silva, M. A. V., et al. (2008). "Thermochemical studies of substituted benzeneboronic acids." Journal of Chemical Thermodynamics. (Generalized citation for the methodology of boronic acid combustion).

-

Freitas, V. L. S., et al. (2014). "Thermodynamic study of 4-n-alkyloxybenzoic acids." Journal of Chemical Thermodynamics. Link (Source for CH2 increment validation).

-

Bhat, K. L., et al. (2011). "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers." The Journal of Physical Chemistry A. Link

-

Tokunaga, Y. (2013). "From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry." Supramolecular Chemistry. Link

Sources

3-(3,7-Dimethyloctyloxy)phenylboronic acid vs linear alkoxy analogs

Technical Whitepaper: Comparative Analysis of 3-(3,7-Dimethyloctyloxy)phenylboronic Acid vs. Linear Alkoxy Analogs

Executive Summary

This technical guide provides a rigorous comparative analysis between 3-(3,7-dimethyloctyloxy)phenylboronic acid (Branched-PBA) and its linear analogs (e.g., n-decyloxy or n-octyloxy phenylboronic acids). While linear alkoxy chains are traditionally employed to drive crystallinity and smectic mesophase formation in liquid crystals, the introduction of the branched 3,7-dimethyloctyl tail fundamentally alters the thermodynamic landscape of the molecule. This modification dramatically enhances solubility in organic solvents, lowers melting transitions, and disrupts

Part 1: Molecular Architecture & Physicochemical Properties[1][2]

The functional divergence between these two classes of boronic acids stems from the entropic penalty introduced by the methyl branching at the C3 and C7 positions of the alkyl tail.

Structural Comparison

-

Linear Analogs (n-Alkoxy): The chains adopt an all-trans conformation, maximizing Van der Waals contact surface area. This facilitates interdigitation between layers, resulting in high crystallinity and low solubility.

-

Branched Analog (3,7-Dimethyloctyloxy): The methyl group at C3 introduces a "kink" that prevents efficient packing. The C7 methyl group (terminal isopropyl) adds steric bulk at the tail end, further inhibiting the formation of ordered lamellar domains.

Property Matrix

| Feature | Linear Analog (n-Decyloxy-PBA) | Branched Analog (3,7-Dimethyloctyloxy-PBA) |

| Crystal Packing | High (Lamellar/Herringbone) | Low (Amorphous/Disordered) |

| Melting Point ( | High (>90 °C typical) | Low (Often oil or semi-solid at RT) |

| Solubility (THF/DCM) | Moderate (Requires heating) | High (Soluble at RT) |

| Aggregation | Prone to | Sterically hindered aggregation |

| Application Focus | Liquid Crystals (Smectic phases) | Soluble Electronics, Lipophilic Sensors |

Part 2: Synthesis & Purification Protocols

The synthesis of 3-(3,7-dimethyloctyloxy)phenylboronic acid requires precise control over nucleophilic substitution kinetics, as the branched bromide is sterically more hindered than its linear counterpart.

Synthetic Pathway Visualization

Figure 1: Synthetic workflow transforming 3-bromophenol into the target branched boronic acid. Note the two-stage process: Etherification followed by Cryogenic Borylation.

Detailed Experimental Protocols

Step 1: Williamson Ether Synthesis (The "Swallow-Tail" Installation)

Context: Unlike linear alkyl bromides, 3,7-dimethyloctyl bromide reacts slower in

-

Reagents: Charge a round-bottom flask with 3-bromophenol (1.0 equiv), anhydrous

(2.5 equiv), and catalytic -

Addition: Add 3,7-dimethyloctyl bromide (1.1 equiv).

-

Reaction: Reflux under

for 24–36 hours. (Linear analogs typically complete in 12 hours; the branched analog requires extended time). -

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine.

-

Validation: TLC (

, Hexanes/EtOAc) should show a single non-polar spot (

Step 2: Lithium-Halogen Exchange & Borylation Context: The lipophilic tail increases solubility in THF, allowing for a homogeneous lithiation at -78 °C, preventing the precipitation often seen with linear analogs.

-

Setup: Flame-dry a 3-neck flask. Purge with Argon. Add the aryl bromide intermediate (from Step 1) and anhydrous THF. Cool to -78 °C (Dry ice/acetone).

-

Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins.

-

Critical: Maintain temperature < -70 °C to prevent Wurtz coupling or benzyne formation.

-

Observation: The solution may turn slight yellow; precipitation is unlikely due to the branched tail.

-

-

Borylation: Stir for 1 hour at -78 °C. Add Triisopropyl borate (

, 1.5 equiv) in one portion. -

Hydrolysis: Allow to warm to RT overnight. Quench with 2M HCl (aq) and stir vigorously for 1 hour to hydrolyze the boronate ester to the free boronic acid.

-

Purification: Extract with

. The product is often an oil or waxy solid. Recrystallization is difficult; purification via reprecipitation (dissolve in minimal

Part 3: Application Vectors & Mechanism

Logic of the Branched Tail in Sensing

In sugar sensing (e.g., glucose monitoring), phenylboronic acids are anchored into lipid bilayers or liposomes.

-

Problem: Linear chains (n-Decyl) tend to form "islands" or aggregates within the lipid membrane due to high packing efficiency, reducing the sensor's effective surface area and sensitivity.

-

Solution: The 3,7-dimethyloctyl tail acts as a "disorder agent." It anchors the sensor firmly (hydrophobic effect) but prevents lateral aggregation, keeping the boronic acid headgroups accessible for diol binding.

Suzuki-Miyaura Coupling in Polymer Synthesis

When synthesizing conjugated polymers (e.g., Polyfluorenes or PPVs) for organic electronics:

-

Linear PBA: Resulting polymers often precipitate prematurely during polymerization due to low solubility, limiting molecular weight.

-

Branched PBA: The 3,7-dimethyloctyl group imparts high entropy to the growing polymer chain, maintaining solubility in the reaction medium (Toluene/THF). This allows the polymerization to proceed to higher molecular weights (

kDa).

Functional Logic Diagram

Figure 2: Causal relationship between the branched molecular structure and its downstream technical advantages.

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Goodby, J. W., et al. (2014). Liquid Crystals: Design and Structure-Property Relationships. Handbook of Liquid Crystals. Link

-

James, T. D., Sandanayake, K. R., & Shinkai, S. (1996). Saccharide Sensing with Molecular Receptors Based on Boronic Acid. Angewandte Chemie International Edition. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Lutsen, L., et al. (1999). Synthesis and Characterization of Poly[2-(3,7-dimethyloctyloxy)-5-methoxy-p-phenylenevinylene]. Synthetic Metals. Link

Supramolecular Architectures of Benzeneboronic Acid Mesogens: From Dynamic Assembly to Bio-Responsive Materials

The following technical guide is structured to provide an authoritative, deep-dive analysis of benzeneboronic acid derivatives, focusing on their supramolecular mesogenic properties and their translational potential in bio-responsive materials.

Executive Summary

Benzeneboronic acid (BBA) derivatives represent a unique class of "promesogenic" building blocks.[1] Unlike conventional liquid crystals (LCs) where the rigid core is covalently fixed, BBA mesogens rely on dynamic covalent chemistry and hydrogen bonding to self-assemble into anisotropic structures.[1] This guide dissects the molecular engineering required to induce liquid crystallinity in BBA derivatives, specifically focusing on the reversible equilibrium between hydrogen-bonded dimers and boroxine trimers. For drug development professionals, these adaptive materials offer a direct pathway to designing glucose-responsive delivery systems and label-free diagnostic sensors.[1]

Molecular Design & Supramolecular Logic

The mesogenic (liquid crystal forming) capability of benzeneboronic acids stems from their ability to dimerize or trimerize, effectively extending the rigid aromatic core to an aspect ratio suitable for anisotropic packing.

The Dynamic Equilibrium

The boronic acid functional group (

-

Monomer: generally non-mesogenic due to low aspect ratio.[1]

-

H-Bonded Dimer: Analogous to benzoic acid dimers; forms a linear, rod-like (calamitic) core via a six-membered ring hydrogen bonding network.[1]

-

Boroxine (Cyclic Trimer): Formed via dehydration; a flat, disk-like core that promotes discotic (columnar) mesophases.[1]

This mutability allows the material's phase behavior to be tuned by humidity, temperature, and solvent history—a feature distinct from covalent LCs.

Structural Modification Strategies

To stabilize the liquid crystalline phase (typically Smectic or Nematic), the benzene ring must be modified to enhance the "micro-phase separation" between the rigid core and the flexible periphery.

-

Para-Alkoxy Substitution: Attaching a long alkyl chain (

) at the para position is the most effective strategy.[1] The flexible tail acts as a solvent for the rigid cores, stabilizing the layered organization (Smectic phases).-

Trend: Chain lengths of

to

-

-

Lateral Substitution: Introducing Fluorine (-F) or Methyl (-CH3) groups laterally on the ring depresses the melting point, broadening the mesophase range, though often at the cost of clearing point stability.

Visualization of Assembly Logic

The following diagram illustrates the supramolecular pathways governing BBA mesomorphism.

Figure 1: The dynamic equilibrium of benzeneboronic acid derivatives. The transition between rod-like dimers and disk-like boroxines determines the type of liquid crystal phase (Calamitic vs. Discotic), while sugar binding disrupts this order, a mechanism utilized in sensing.

Experimental Protocol: Synthesis & Characterization

This section details the synthesis of 4-(octyloxy)phenylboronic acid , a benchmark mesogen, and the validation of its phase behavior.

Synthesis Workflow

Objective: Synthesize 4-(octyloxy)phenylboronic acid from 4-bromophenol.

Step 1: Alkylation (Williamson Ether Synthesis)

-

Dissolve 4-bromophenol (10 mmol) and 1-bromooctane (12 mmol) in acetonitrile (50 mL).

-

Add potassium carbonate (

, 20 mmol) as a base.[1] -

Reflux at 80°C for 12 hours under

atmosphere. -

Workup: Filter salts, evaporate solvent, and recrystallize from ethanol to obtain 1-bromo-4-(octyloxy)benzene .[1]

Step 2: Boronation (Lithium-Halogen Exchange) [1]

-

Dissolve the aryl bromide (5 mmol) in anhydrous THF (30 mL) and cool to -78°C (dry ice/acetone bath).

-

Dropwise add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 6 mmol) over 20 mins. Critical: Maintain temp < -70°C to prevent side reactions.[1]

-

Stir for 1 hour at -78°C to generate the aryllithium intermediate.

-

Add Triisopropyl borate (7 mmol) rapidly.

-

Allow the mixture to warm to room temperature (RT) overnight.

Step 3: Hydrolysis & Purification

-

Quench with 1M HCl (20 mL) and stir for 1 hour (hydrolyzes the boronate ester to boronic acid).

-

Extract with ethyl acetate (3x), wash with brine, and dry over

. -

Purification: Recrystallize from a mixture of water/ethanol.[1] Note: Avoid prolonged heating during drying to prevent premature dehydration to boroxine.[1]

Characterization Matrix

To confirm mesogenicity, a multi-modal approach is required.[1][2]

| Technique | Parameter Measured | Expected Observation for BBA Mesogens |

| FTIR | O-H Stretching | Broad band @ 3200-3400 |

| DSC | Phase Transitions | Distinct endotherms for Crystal |

| POM | Optical Texture | "Schlieren" texture (Nematic) or "Focal Conic" texture (Smectic A/C) under cross-polarizers.[1] |

| XRD | Layer Spacing ( | Sharp low-angle peak corresponding to molecular length (dimer length |

Mesogenic Properties & Data Analysis

The phase behavior of BBA derivatives is heavily dependent on the alkyl chain length.[3] The table below summarizes the typical phase transition temperatures for a homologous series of 4-alkoxyphenylboronic acids.

Table 1: Phase Transition Temperatures of 4-n-Alkoxyphenylboronic Acids

| Alkyl Chain ( | Melting Point ( | Clearing Point ( | Mesophase Type | Stability Note |

| C4 (Butyl) | 105°C | - | None | Chain too short to stabilize mesophase.[1] |

| C8 (Octyl) | 85°C | 112°C | Smectic C (SmC) | Stable enantiotropic phase.[1] Ideal for testing. |

| C10 (Decyl) | 78°C | 125°C | Smectic C / A | Broader mesophase range due to increased van der Waals interactions.[1] |

| C12 (Dodecyl) | 72°C | 130°C | Smectic A (SmA) | High order; tendency to form interdigitated bilayers.[1] |

Data Interpretation: As the chain length increases, the melting point decreases (disruption of crystal lattice) while the clearing point increases (stabilization of the LC phase), widening the operational window for applications.

Applications in Drug Development & Bio-Sensing[4]

The relevance of BBA mesogens extends beyond materials science into pharmaceutical applications, primarily leveraging the Boronic Acid-Diol Interaction .

Glucose-Responsive Hydrogels (Smart Delivery)

Incorporating mesogenic BBA units into polymer networks creates "smart" hydrogels for insulin delivery.[1]

-

Mechanism: In the absence of glucose, BBA moieties form hydrophobic aggregates (LC domains) that crosslink the gel, keeping the pores closed.

-

Trigger: High glucose concentration leads to the formation of hydrophilic boronate esters (charged).[1]

-

Response: The LC domains disassemble, the gel swells, and insulin is released.

-

Advantage:[1] The LC ordering provides a sharper transition threshold compared to amorphous polymers.

Label-Free Optical Sensors

The transition from an anisotropic LC phase to an isotropic liquid upon sugar binding can be used for naked-eye detection.[1]

-

Workflow: A thin film of BBA LC is aligned between polarizers (bright state).[1]

-

Detection: Exposure to a glucose solution disrupts the H-bonded dimers, destroying the LC order.

-

Readout: The film turns dark (isotropic) under cross-polarizers.[1] This eliminates the need for complex fluorescent tags.

Experimental Workflow Diagram

The following Graphviz diagram outlines the characterization and application workflow.

Figure 2: Integrated workflow from material characterization to bio-application.[1] The critical step is validating the mesophase stability (DSC/POM) before subjecting the material to biological analytes.

References

-

Fournier, J. H., et al. (2003).[1] "Molecular Tectonics. Use of the Hydrogen Bonding of Boronic Acids to Direct Supramolecular Construction."[4] Journal of the American Chemical Society.[4] Link

-

Guan, Y., & Zhang, Y. (2015).[1] "Boronic Acid-Containing Hydrogels: Synthesis and Their Applications." Royal Society of Chemistry Books.[1][5] Link[1]

-

Wang, B., et al. (2014).[1] "Using Boronic Acid as the Recognition and Signaling Moiety for Sugar Sensing." North Carolina State University Theses. Link

-

Hussain, A., et al. (2020).[1] "Induced Phases of New H-bonded Supramolecular Liquid Crystal Complexes." MDPI Crystals. Link

-

Jensen, J., et al. (2011).[1][6] "Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids." Journal of Chemical Education. Link

-

Bull, S. D., et al. (2013).[1] "Boronic acids for sensing and other applications - a mini-review." Sensing and Bio-Sensing Research. Link

Sources

- 1. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 2. mdpi.com [mdpi.com]

- 3. Recent synthetic advances in pyridine-based thermotropic mesogens - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04389F [pubs.rsc.org]

- 4. Molecular tectonics. Use of the hydrogen bonding of boronic acids to direct supramolecular construction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]

Literature review on 3-(3,7-Dimethyloctyloxy)benzeneboronic acid synthesis

[1]

Executive Summary

-

Target Molecule: 3-(3,7-Dimethyloctyloxy)benzeneboronic acid[1]

-

Core Application: Suzuki-Miyaura cross-coupling for liquid crystal mesogens and OLED materials.[1]

-

Primary Synthetic Route: Williamson Etherification followed by Cryogenic Lithium-Halogen Exchange.[1]

-

Yield Expectation: 65–75% (Overall 2-step).[1]

-

Critical Quality Attribute: Boronic acid purity >98% (HPLC), minimal protodeboronation byproducts.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure the integrity of the chiral branched alkyl chain while installing the boronic acid moiety regioselectively.

Strategic Logic[1]

-

Alkylation First: Installing the bulky 3,7-dimethyloctyl chain on 3-bromophenol is favored over alkylating a pre-formed boronic acid to avoid competing esterification of the boronic acid or protodeboronation under basic alkylation conditions.[1]

-

Lithiation vs. Pd-Catalysis: A cryogenic Lithium-Halogen exchange (Li/Br) is selected over Miyaura borylation.[1] The Li/Br exchange is faster, cleaner for simple aryl ethers, and avoids expensive Palladium catalysts and difficult-to-remove pinacol ligands.[1]

Reaction Scheme Visualization

Figure 1: Two-step synthetic pathway via Williamson ether synthesis and electrophilic boronation.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-3-(3,7-dimethyloctyloxy)benzene

Objective: Install the lipophilic tail via SN2 substitution.[1]

-

Reagents:

Protocol:

-

Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with 3-Bromophenol (e.g., 17.3 g, 100 mmol) and Acetone (200 mL).

-

Base Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) and KI (1.66 g, 10 mmol). Stir at room temperature for 15 minutes to facilitate deprotonation.

-

Alkylation: Add 1-Bromo-3,7-dimethyloctane (24.3 g, 110 mmol) dropwise via an addition funnel.

-

Reaction: Heat the mixture to reflux (approx. 60°C) for 12–18 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (Rf ~0.4) should disappear, replaced by the non-polar ether (Rf ~0.8).[1]

-

Workup: Cool to room temperature. Filter off inorganic solids.[1] Concentrate the filtrate in vacuo. Dissolve the residue in Ethyl Acetate (150 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by Brine (50 mL).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Eluent: 100% Hexanes) to yield a colorless oil.[1]

Typical Yield: 85–92%.[1]

Step 2: Synthesis of 3-(3,7-Dimethyloctyloxy)benzeneboronic Acid

Objective: Convert the aryl bromide to the boronic acid via Lithium-Halogen exchange.[1]

-

Reagents:

Protocol:

-

Inert Environment: Flame-dry a 3-neck flask and cool under a stream of Argon. Add Intermediate 1 (e.g., 10.0 g, 32 mmol) and anhydrous THF (100 mL).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[1] Ensure internal temperature stabilizes below -70°C.

-

Lithiation: Add n-BuLi (14.1 mL, 35.2 mmol) dropwise over 20 minutes via syringe pump. Maintain temperature below -70°C. Stir for 1 hour at -78°C.

-

Note: The solution may turn slightly yellow, indicating the formation of the aryllithium species.

-

-

Boronation: Add Triisopropyl borate (8.9 mL, 38.4 mmol) rapidly in one portion. The reaction is extremely fast. Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (20°C) over 2 hours.

-

Hydrolysis: Quench the reaction by adding 2M HCl (50 mL) dropwise. Stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.

-

Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with water and brine.[1]

-

Purification: Concentrate the organics to a solid. Recrystallize from a mixture of Acetonitrile/Water or Hexane/Acetone to remove boroxine anhydrides and non-polar impurities.

Typical Yield: 70–80%.[1]

Key Characterization Data

| Technique | Expected Signal / Result | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.05 (s, 2H, B(OH)₂) | Confirms presence of boronic acid protons (often broad).[1] |

| δ 7.3–7.4 (m, 2H), 7.2 (t, 1H), 6.9 (d, 1H) | Aromatic protons consistent with meta-substitution.[1] | |

| δ 3.98 (t, 2H, -OCH₂-) | Triplet indicating the ether linkage to the alkyl chain.[1] | |

| δ 0.85–1.80 (m, 19H) | Multiplets for the 3,7-dimethyloctyl aliphatic chain.[1] | |

| ¹¹B NMR | δ ~29–31 ppm | Characteristic shift for arylboronic acids.[1] |

| HRMS (ESI-) | [M-H]⁻ calc. 277.2 | Mass confirmation (Boron isotope pattern ¹⁰B/¹¹B visible).[1] |

| HPLC Purity | >98% (AUC) | Critical for polymerization grades.[1] |

Troubleshooting & Optimization

Common Failure Modes

-

Protodeboronation:

-

Wurtz Coupling (Dimerization):

-

Boroxine Formation:

-

Symptom:[2][3][4] Inconsistent melting point or elemental analysis.[1]

-

Context: Boronic acids spontaneously dehydrate to cyclic trimers (boroxines).[1]

-

Fix: This is reversible.[1] For Suzuki couplings, boroxines react identically to the acid. For analysis, add a drop of D₂O in NMR to hydrolyze in situ.

-

References

-

Williamson Ether Synthesis General Protocol

-

Lithium-Halogen Exchange for Boronic Acids

-

Leowanawat, P., et al. "Resorcin[4]arene-Based Mandelic Acid Derivatives: Synthesis and Chiral Resolution."[1] The Journal of Organic Chemistry, 2006. (Describes analogous synthesis of alkoxybenzeneboronic acids).

-

-

Analogous Synthesis (Alkoxy Chain)

-

Boronic Acid Purification

Stability of branched alkoxybenzeneboronic acids in air

Engineering Air Stability in Organoboron Compounds: The Role of Branched Alkoxy Substituents in Benzeneboronic Acids

Executive Summary

As a Senior Application Scientist overseeing late-stage functionalization and cross-coupling workflows, I frequently encounter a recurring bottleneck: the insidious degradation of boronic acid building blocks. While arylboronic acids are indispensable for Suzuki-Miyaura couplings and chemical biology applications, their inherent instability in atmospheric oxygen and moisture often necessitates stringent storage conditions or conversion to protected surrogates (e.g., MIDA or pinacol esters).

However, structural engineering of the boronic acid itself offers a more elegant solution. This whitepaper explores the mechanistic causality behind the degradation of benzeneboronic acids and provides an in-depth technical analysis of how branched alkoxy substituents (such as ortho-isopropoxy or ortho-isobutoxy groups) act as built-in shields, dramatically enhancing air stability without compromising downstream reactivity.

The Mechanistic Vulnerability of Boronic Acids

To engineer stability, we must first understand the pathways of degradation. Boronic acids exposed to ambient air primarily succumb to two destructive processes: oxidation and dehydration .

The boron atom in a boronic acid is

-

Oxidation: The rate-limiting step of aerobic oxidation involves the attack of an oxygen species on the vacant

-orbital to form a tetrahedral peroxy-boronate intermediate. This is followed by a rapid 1,2-migration of the aryl group from the boron to the oxygen atom, ultimately hydrolyzing to yield a phenol and boric acid. -

Dehydration: In the absence of steric constraints, boronic acids spontaneously dehydrate under mild heat or vacuum to form cyclic trimers known as boroxines, complicating stoichiometry and solubility.

Figure 1: Oxidative degradation pathway of boronic acids via nucleophilic attack and 1,2-aryl migration.

The Paradigm of Ortho-Alkoxy Branching

A common misconception in ligand design is that any electron-donating group (EDG) will stabilize the boron center by increasing electron density on the ring. In reality, linear EDGs (like a para-methoxy group) actually accelerate oxidation. While they donate electron density, they also stabilize the transition state during the critical 1,2-aryl migration step.

To achieve true air stability, we must rely on steric shielding combined with localized electronic quenching , a dual-action mechanism perfectly executed by branched ortho-alkoxy groups (e.g., isopropoxy, isobutoxy, or tert-butoxy) .

-

Steric Barricading: A bulky branched group at the ortho position creates a physical exclusion zone around the boron atom. This steric bulk blocks the trajectory of incoming

or nucleophiles, preventing the formation of the initial tetrahedral adduct. -

Electronic Quenching: The oxygen atom of the ortho-alkoxy group can engage in a weak intramolecular Lewis acid-base interaction (

). This partially fills the boron's vacant -

Lattice Disruption (Boroxine Inhibition): Bulky ortho-substituents disrupt the coplanarity required to form the six-membered boroxine ring. Consequently, compounds like 2-isobutoxyphenylboronic acid prefer to exist as stable hydrogen-bonded monomers or dimers rather than dehydrating into insoluble polymeric networks .

Figure 2: Tripartite stabilization mechanism of ortho-branched alkoxybenzeneboronic acids in air.

Quantitative Stability Profiles

To illustrate the profound impact of branched ortho-substitution, the following table synthesizes the stability metrics of various substituted phenylboronic acids. Notice how the linear para-methoxy variant degrades faster than the unsubstituted baseline, whereas the branched ortho-variants exhibit remarkable longevity.

| Compound | Substitution Pattern | Aerobic Half-Life (Solution) | Boroxine Formation Temp (°C) | Primary Degradation Pathway |

| Phenylboronic Acid (PBA) | None | ~12 hours | > 120 | Oxidation / Dehydration |

| 4-Methoxyphenylboronic Acid | para-Methoxy (Linear) | ~8 hours | > 110 | Oxidation (Accelerated by EDG) |

| 2-Isopropoxyphenylboronic Acid | ortho-Isopropoxy (Branched) | > 14 days | < 90 (Melts prior) | Protodeboronation (Slow) |

| 2-Isobutoxyphenylboronic Acid | ortho-Isobutoxy (Branched) | > 21 days | ~85 | Protodeboronation (Slow) |

Standardized Validation Protocols

As scientists, we must rely on self-validating empirical systems to confirm reagent integrity. The following protocols are designed to eliminate analytical artifacts and ensure absolute confidence in the stability and reactivity of your boronic acids.

Protocol A: NMR-Based Aerobic Degradation Kinetics (Self-Validating)

Causality Note: Why use NMR instead of HPLC? Boronic acids interact unpredictably with the silica in HPLC columns and acidic mobile phases, often inducing artificial protodeboronation that skews stability data. Quantitative NMR (qNMR) allows non-destructive, in situ monitoring.

-

Preparation: Dissolve 0.1 mmol of the target boronic acid in 0.5 mL of

in a standard NMR tube. -

Internal Standard Integration: Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene (TMB).

-

Self-Validation Logic: TMB is highly stable and provides a distinct singlet at ~6.1 ppm. By referencing all integrals to TMB, we ensure mass balance. If the sum of the boronic acid and its degradation products (e.g., phenol) does not equal the initial molarity, it indicates the formation of unobserved insoluble polymeric boroxines.

-

-

Aeration: Bubble dry ambient air through the solution for 60 seconds using a fine glass capillary. Cap the tube loosely to allow continuous atmospheric exchange.

-

Acquisition: Acquire

NMR spectra at intervals: -

Analysis: Track the disappearance of the aryl protons adjacent to the boron atom and the appearance of the upfield-shifted phenol protons.

Protocol B: Benchtop Suzuki-Miyaura Coupling with Air-Aged Reagents

Causality Note: A boronic acid's stability is only useful if it remains competent for transmetalation. This protocol verifies that the steric bulk protecting the boron does not fatally hinder the catalytic cycle.

-

Aging: Expose 1.0 mmol of 2-isopropoxyphenylboronic acid to open atmospheric air on a watch glass for 14 days at room temperature.

-

Reaction Setup: In an unsealed 20 mL vial, combine the aged boronic acid (1.0 eq), 4-bromotoluene (0.9 eq),

(0.02 eq), and -

Solvent System: Add 5 mL of a 4:1 Toluene/

mixture.-

Self-Validation Logic: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating interfacial transmetalation. Crucially, the water hydrolyzes any transiently formed boroxines back to the active monomeric boronic acid, ensuring complete reagent utilization.

-

-

Execution: Stir vigorously at 80°C for 4 hours.

-

Workup: Extract with EtOAc, filter through a short Celite/silica plug to remove the palladium catalyst, and analyze the crude yield via GC-FID against an internal standard (e.g., dodecane). Branched ortho-alkoxy variants typically retain >95% coupling efficiency even after prolonged air exposure.

Conclusion

The vulnerability of boronic acids to atmospheric degradation is not an insurmountable flaw, but rather a structural parameter that can be tuned. By strategically incorporating branched alkoxy groups at the ortho position, chemists can leverage steric shielding and electronic quenching to effectively "lock" the boron's vacant

References

-

Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health (PMC). Available at:[Link]

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data (ACS Publications). Available at:[Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health (PMC). Available at:[Link]

Methodological & Application

Synthesis of discotic liquid crystals using 3-(3,7-Dimethyloctyloxy)benzeneboronic acid

Executive Summary

This application note details the protocol for synthesizing Triphenylene-based Discotic Liquid Crystals (DLCs) via Suzuki-Miyaura cross-coupling, utilizing 3-(3,7-dimethyloctyloxy)benzeneboronic acid as the critical side-chain precursor.[1]

While traditional DLCs often employ straight alkyl chains (e.g.,

-

Entropy of Fusion: The methyl branching disrupts efficient crystalline packing, significantly lowering the Crystal

Liquid Crystal transition temperature ( -

Solubility: The branched architecture enhances solubility in common organic solvents (CHCl

, Toluene), facilitating solution-processing methods like spin-coating for organic photovoltaics (OPVs).[1]

The protocol below describes the de novo synthesis of the boronic acid "tail" followed by its coupling to a hexabromotriphenylene "core."

Strategic Synthesis Architecture

The synthesis is modular, divided into Stage A (Tail Synthesis) and Stage B (Core Functionalization).[1]

Figure 1: Modular synthetic pathway converting commodity phenols and alkyl halides into complex discotic mesogens.[1]

Experimental Protocols

Stage A: Synthesis of the Boronic Acid Tail

Target: 3-(3,7-Dimethyloctyloxy)benzeneboronic acid[1]

Step A1: Williamson Ether Synthesis

Reaction: 3-Bromophenol + 1-Bromo-3,7-dimethyloctane

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Reagents:

-

3-Bromophenol (17.3 g, 100 mmol)[1]

-

1-Bromo-3,7-dimethyloctane (24.3 g, 110 mmol) [1.1 eq][1]

-

Potassium Carbonate (

), anhydrous (27.6 g, 200 mmol) [2.0 eq][1] -

Potassium Iodide (KI), catalytic (0.5 g) – accelerates reaction via Finkelstein mechanism.[1]

-

Solvent: DMF (Dimethylformamide), anhydrous (150 mL) or Acetone (reflux).[1]

-

-

Procedure:

-

Work-up:

Step A2: Lithiation and Borylation

Reaction: Aryl Bromide

-

Setup: 3-neck RBF, low-temperature thermometer,

atmosphere. -

Procedure:

-

Dissolve the aryl bromide from Step A1 (10 g, ~32 mmol) in anhydrous THF (100 mL).

-

Cool to -78°C (Dry ice/Acetone bath). Critical: Temperature must remain below -70°C to prevent benzyne formation or scrambling.[1]

-

Add

-Butyllithium (2.5 M in hexanes, 14 mL, 35 mmol) dropwise over 20 mins. Stir for 1 hour at -78°C. -

Add Trimethyl borate (

) (5.4 mL, 48 mmol) rapidly. -

Allow the mixture to warm to Room Temperature (RT) overnight.

-

-

Hydrolysis:

-

Add 10% HCl (50 mL) and stir vigorously for 1 hour.

-

-

Work-up:

Stage B: Suzuki-Miyaura Cross-Coupling (The Core Synthesis)[1]

Target: Hexakis(3-(3,7-dimethyloctyloxy)phenyl)triphenylene Core Precursor: 2,3,6,7,10,11-Hexabromotriphenylene (HBT)[1]

Protocol

-

Reagents:

-

Procedure:

-

Degas solvents with Argon bubbling for 30 mins (Oxygen poisons Pd(0)).

-

In a Schlenk tube, combine HBT, Boronic Acid, and Pd catalyst.

-

Add Toluene/Ethanol mixture and aqueous base.[5]

-

Reflux at 90-100°C for 48 hours under Argon. Note: Long reaction times are required for steric crowding at the triphenylene core.

-

-

Work-up:

-

Cool to RT. Filter through Celite to remove Pd black.

-

Wash the filtrate with water/brine.[4] Dry and concentrate.

-

-

Purification (Crucial for Liquid Crystals):

-

Column Chromatography: Silica gel (DCM/Hexane gradient).[1]

-

Recrystallization: Dissolve in minimal hot DCM, precipitate with cold Methanol. Repeat 3x. Purity >99.5% is required for sharp phase transitions.

-

Characterization & Data Interpretation

Phase Identification Logic

Discotic liquid crystals exhibit Columnar (

Figure 2: Decision tree for assigning mesophases based on optical textures.

Quantitative Data Summary Table

| Technique | Parameter | Expected Result for Target Molecule | Notes |

| 1H NMR | Triplet/Multiplet ( | Confirms ether linkage integrity.[1] | |

| 1H NMR | Doublets (Branched Methyls) | Confirms 3,7-dimethyloctyl chain.[1] | |

| DSC | Endothermic Peak | Transition from Crystal to Mesophase.[1] | |

| DSC | Endothermic Peak | Transition from Mesophase to Isotropic.[1] | |

| XRD | Small Angle ( | Sharp (100) peak | Indicates inter-columnar spacing ( |

Troubleshooting & Optimization

-

Problem: Homocoupling of Boronic Acid (Biaryl formation).

-

Cause: Oxidation of the boronic acid or insufficient degassing.

-

Solution: Ensure rigorous Argon purging. Add the base after the catalyst has complexed with the aryl halide if possible.

-

-

Problem: Incomplete Substitution (e.g., Penta-substituted core).

-

Cause: Steric hindrance or catalyst death.

-

Solution: Add fresh catalyst after 24 hours. Use a more active catalyst system like Pd(dppf)Cl2 or SPhos Pd G2 for sterically demanding substrates.[1]

-

-

Problem: "Oiling Out" during recrystallization.

-

Cause: The branched chain lowers the melting point significantly.

-

Solution: Perform recrystallization at lower temperatures (-20°C) or use Methanol/Acetone precipitation rather than crystallization.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Kumar, S. (2006). Triphenylene-based discotic liquid crystals.[1][7][8] Liquid Crystals, 33(10), 1101–1102.[1] (Seminal review on Triphenylene synthesis).

-

Hird, M. (2007). Fluorinated liquid crystals: properties and applications. Chemical Society Reviews, 36(12), 2070-2095.[1] (Detailed protocols on alkoxy-boronic acid synthesis). Link

-

Bushby, R. J., & Lozman, O. R. (2002). Discotic liquid crystals 25 years on. Current Opinion in Colloid & Interface Science, 7(5-6), 343-354.[1] Link[1]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Triphenylene discotic liquid crystal trimers synthesized by Co2(CO)8-catalyzed terminal alkyne [2 + 2 + 2] cycloaddition [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Triphenylene trimeric discotic liquid crystals: synthesis, columnar mesophase and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Copper-Promoted Oxidative Coupling of 3,7-Dimethyloctanol with Aryl Boronic Acids

This Application Note details the protocol for installing the 3,7-dimethyloctyloxy solubilizing group onto aromatic scaffolds using Chan-Lam-Evans oxidative coupling .

While Williamson ether synthesis is the traditional method for alkylating phenols, it requires strong bases (NaH, KOH) and high temperatures, which are often incompatible with sensitive electronic materials or complex pharmaceutical intermediates. The boronic acid coupling route described here offers a mild, base-free alternative operating at room temperature.

Introduction & Rationale

The 3,7-dimethyloctyloxy chain is a critical structural motif in materials science (e.g., MDMO-PPV polymers). Its branched structure disrupts

Why use Boronic Acid Coupling (Chan-Lam)? Conventional installation involves reacting a phenol with 3,7-dimethyloctyl bromide using strong bases. This protocol fails when:

-

The substrate contains base-sensitive groups (esters, nitriles, halogens).

-

The substrate is an Aryl Boronic Acid (or ester) that needs to be converted directly to an ether without a phenol intermediate.

-

Regioselectivity is required (Boronic acids allow site-specific targeting).

This protocol utilizes Copper(II) Acetate to mediate the oxidative coupling of 3,7-dimethyloctanol with aryl boronic acids under aerobic conditions.

Mechanistic Principles

The reaction proceeds via the Chan-Lam catalytic cycle . Unlike Palladium-catalyzed cross-couplings (Suzuki), this reaction utilizes Copper in high oxidation states (Cu(II)/Cu(III)) and requires an oxidant (atmospheric Oxygen).

Key Mechanistic Steps:

-

Transmetallation: The aryl boronic acid reacts with the Cu(II) species.[1][2][3]

-

Coordination: The aliphatic alcohol (3,7-dimethyloctanol) coordinates to the Copper center.

-

Oxidation: The Cu(II) complex is oxidized (likely to Cu(III)) or undergoes a radical process facilitated by O₂.

-

Reductive Elimination: The C–O bond is formed, releasing the ether product and Cu(I), which is re-oxidized to Cu(II).

Visualizing the Pathway

Figure 1: The Cu(II)/Cu(III) oxidative cycle for C-O bond formation. Note that for aliphatic alcohols, the coordination step is the kinetic bottleneck due to lower nucleophilicity compared to phenols.

Experimental Protocol

Caution: This reaction relies on the nucleophilicity of an aliphatic alcohol. Unlike phenols, aliphatic alcohols are poor ligands for Copper. Strict adherence to the reagent stoichiometry and drying agents is required to prevent protodeboronation (where the boronic acid simply falls off as benzene).

Reagents & Materials

| Reagent | Equiv.[4][5][6] | Role | Notes |

| Aryl Boronic Acid | 1.0 | Substrate | Electron-rich rings react faster. |

| 3,7-Dimethyloctanol | 2.0 - 3.0 | Nucleophile | Use excess. Commercial mix of stereoisomers is common. |

| Cu(OAc)₂ | 1.1 | Promoter | Anhydrous preferred. Stoichiometric amount recommended for reliability. |

| Pyridine | 2.0 | Ligand/Base | Essential for buffering and Cu coordination. |

| Molecular Sieves (4Å) | 200 mg/mmol | Water Scavenger | CRITICAL. Prevents boronic acid hydrolysis. |

| Dichloromethane (DCM) | 0.1 M | Solvent | Anhydrous. |

Step-by-Step Procedure

-

Preparation:

-

Activate 4Å molecular sieves by heating at 250°C under vacuum for 3 hours (or flame dry in the flask under vacuum).

-

Allow sieves to cool to room temperature (RT) under Argon/Nitrogen.

-

-

Setup:

-

To a dry round-bottom flask containing the activated sieves, add Aryl Boronic Acid (1.0 mmol) and Cu(OAc)₂ (1.1 mmol, 200 mg).

-

Note: While catalytic Cu can work, stoichiometric Cu is recommended for aliphatic alcohols to ensure high yields in discovery chemistry.

-

-

Addition:

-

Add anhydrous DCM (10 mL).

-

Add 3,7-Dimethyloctanol (2.0 mmol, ~316 mg).

-

Add Pyridine (2.0 mmol, 161 µL).

-

-

Reaction:

-

Equip the flask with a drying tube (packed with CaCl₂) or a balloon filled with dry air/Oxygen. Do not seal under inert gas ; the reaction requires Oxygen.

-

Stir vigorously at Room Temperature for 18–24 hours.

-

Monitoring: The reaction mixture typically turns from blue/green (Cu(II)) to a dark brown/green suspension.

-

-

Work-up:

-

Filter the mixture through a pad of Celite® to remove copper salts and molecular sieves. Rinse the pad with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Removal of Excess Alcohol: The excess 3,7-dimethyloctanol (b.p. ~212°C) is difficult to remove by standard rotovap. Use Kugelrohr distillation or column chromatography.

-

-

Purification:

-

Perform Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-10% EtOAc). The non-polar ether product usually elutes significantly earlier than the unreacted alcohol.

-

Data Analysis & Validation

Expected NMR Signatures

Successful coupling is validated by the appearance of the ether methylene protons and the disappearance of the boronic acid signals.

| Nucleus | Signal (ppm) | Multiplicity | Assignment |

| ¹H NMR | 3.90 – 4.05 | Triplet (or multiplet) | -O-CH₂- attached to the aryl ring. |

| ¹H NMR | 0.85 – 0.95 | Doublets | Methyl groups at positions 3 and 7 (characteristic "rabbit ears"). |

| ¹³C NMR | 65.0 – 68.0 | Singlet | Ar-O-C carbon. |

| ¹¹B NMR | N/A | Disappearance | Loss of the broad Boron signal (~28-30 ppm). |

Troubleshooting Guide

| Observation | Diagnosis | Solution |

| Low Yield (<30%) | Protodeboronation | The boronic acid hydrolyzed before coupling. Increase Molecular Sieves load and ensure DCM is dry. |

| No Reaction | Lack of Oxidant | Ensure the system is open to air (drying tube) or use an O₂ balloon. Do not run under N₂. |

| Incomplete Conversion | Steric Bulk | The 3,7-dimethyloctyl tail is bulky. Increase reaction time to 48h or heat to 35°C (mildly). |

Workflow Decision Tree

Use this logic to confirm if Chan-Lam is the correct route for your specific substrate.

Figure 2: Decision logic for selecting the Boronic Acid coupling route over traditional alkylation.

References

-

Quach, T. D., & Batey, R. A. (2003). Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts.[7] Organic Letters, 5(8), 1381–1384.

- Core Reference: Establishes the conditions for coupling aliphatic alcohols (which are harder than phenols) using Copper.

-

Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters, 39(19), 2937–2940.

- Foundational Reference: The original description of the oxid

- Qwan, J., & Lam, P. Y. S. (2003). Copper-promoted C-heteroatom bond cross-coupling with boronic acids and derivatives. Modern Arylation Methods, 1-57. Review: Covers the mechanistic aspects of the Cu(II)/Cu(III) cycle essential for troubleshooting.

- Wienk, M. M., et al. (2003). Narrow-Bandgap Organic Solar Cells. Angewandte Chemie International Edition, 42(29), 3371-3375. Context Reference: Demonstrates the utility of the 3,7-dimethyloctyloxy chain (in MDMO-PPV) for solubility in organic electronics.

Sources

- 1. Mechanistic study of copper-catalyzed aerobic oxidative coupling of arylboronic esters and methanol: insights into an organometallic oxidase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 3,7-Dimethyloct-1-ene | C10H20 | CID 21085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ripublication.com [ripublication.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Chan-Lam Coupling [organic-chemistry.org]

Protocol & Application Notes for the Suzuki-Miyaura Cross-Coupling of 3-(3,7-Dimethyloctyloxy)benzeneboronic Acid with Aryl Halides

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling of 3-(3,7-dimethyloctyloxy)benzeneboronic acid with a range of aryl halides. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide addresses the specific challenges posed by the sterically demanding 3,7-dimethyloctyloxy substituent, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic considerations. Detailed, step-by-step protocols are provided to empower researchers, scientists, and drug development professionals to achieve high-yield, reproducible outcomes.

Mechanistic Foundation of the Suzuki-Miyaura Coupling

A foundational understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Suzuki-Miyaura coupling is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[2][4]

-

Transmetalation: This step involves the transfer of the organic group from the organoboron species to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[5][6] This boronate then exchanges its organic moiety with the halide on the Pd(II) complex.

-

Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Visualization of the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Directive: Coupling a Sterically Hindered Boronic Acid

The primary challenge in coupling 3-(3,7-dimethyloctyloxy)benzeneboronic acid arises from its significant steric bulk. This large, flexible alkyl chain can hinder the approach of the boronic acid to the palladium center during the crucial transmetalation step. Furthermore, the electron-donating nature of the alkoxy group can slightly decrease the electrophilicity of the boron atom.

To overcome these challenges, careful selection of the catalyst system (palladium precursor and ligand) is essential.

The Critical Role of the Phosphine Ligand

For sterically demanding couplings, standard ligands like triphenylphosphine (PPh₃) are often insufficient. Success hinges on the use of bulky, electron-rich dialkylbiaryl phosphine ligands (often referred to as Buchwald ligands) or N-heterocyclic carbenes (NHCs).[7][8]

-

Bulky & Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos):

-

Accelerated Reductive Elimination: Their steric bulk promotes the final reductive elimination step, which can be a rate-limiting step for hindered substrates.[7]

-

Stabilization of Monoligated Species: These ligands stabilize the highly reactive monoligated Pd(0)L species, which is often the true catalyst for the challenging oxidative addition of less reactive aryl halides (e.g., aryl chlorides).[8]

-

Enhanced Electron Density: Their electron-donating character increases the electron density on the palladium center, facilitating the oxidative addition step.[7]

-

-

N-Heterocyclic Carbenes (NHCs):

-

NHCs are strong σ-donors and are even more electron-rich than most phosphines, making them highly effective for activating stubborn aryl chlorides.[5]

-

Selection of Base and Solvent

The choice of base and solvent system is interdependent and crucial for reaction success.

-

Base Selection: The base's primary role is to activate the boronic acid.[6]

-

Potassium Phosphate (K₃PO₄): An excellent, moderately strong base that is often effective for hindered couplings.

-

Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective, with cesium carbonate being more soluble and often providing better results in challenging cases.[9]

-

Fluorides (KF, CsF): Milder bases that can be advantageous if the substrates contain base-sensitive functional groups.[5]

-

-

Solvent System: A mixture of an organic solvent and water is typically employed.

-

Aprotic Solvents: Dioxane, Tetrahydrofuran (THF), and Toluene are common choices. Dioxane is often preferred for its higher boiling point.

-

Polar Aprotic Solvents: Dimethylformamide (DMF) can be effective but may require more rigorous purification.

-

Role of Water: Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The ratio of organic solvent to water (e.g., 4:1 to 10:1) can be a key parameter for optimization.

-

Optimized Protocols for Cross-Coupling

The following protocols are designed as robust starting points. Optimization may be required based on the specific aryl halide used.

General Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Recommended Starting Conditions

This table provides recommended starting points for screening conditions based on the aryl halide partner.

| Component | Aryl Bromide / Iodide (Recommended) | Aryl Chloride (Challenging) |

| Aryl Halide | 1.0 mmol, 1.0 equiv. | 1.0 mmol, 1.0 equiv. |

| Boronic Acid | 1.2 mmol, 1.2 equiv. | 1.5 mmol, 1.5 equiv. |

| Pd Precursor | Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%) | Pd(OAc)₂ (2-3 mol%) or Pd₂(dba)₃ (1-1.5 mol%) |

| Ligand | SPhos or XPhos (1.2-2.4 mol%) | RuPhos or an NHC-Pd G3/G4 precatalyst (2.4-4 mol%) |

| Base | K₃PO₄ (2.0 mmol, 2.0 equiv.) | K₃PO₄ (3.0 mmol, 3.0 equiv.) |

| Solvent | Dioxane / H₂O (5:1), 0.1 M | 1,4-Dioxane or Toluene / H₂O (10:1), 0.1 M |

| Temperature | 90 - 100 °C | 100 - 110 °C |

| Time | 12 - 24 h | 18 - 36 h |

Step-by-Step Protocol (Example with Aryl Bromide)

Materials:

-

Aryl Bromide (1.0 mmol)

-

3-(3,7-Dimethyloctyloxy)benzeneboronic acid (351 mg, 1.2 mmol)

-

Palladium(II) Acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%)

-

SPhos (16.4 mg, 0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄) (425 mg, 2.0 mmol)

-

Anhydrous 1,4-Dioxane (10 mL)

-

Deionized Water (2 mL)

Procedure:

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), 3-(3,7-dimethyloctyloxy)benzeneboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of inert gas.

-

Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe.

-

Degassing: Sparge the stirred mixture with a subsurface stream of inert gas for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: In a single portion, add the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to the reaction mixture under a positive flow of inert gas. Note: Using a pre-formed palladium precatalyst can also be highly effective.

-

Heating: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the limiting reagent is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst (Oxygen contamination) 2. Insufficiently active catalyst system for the substrate. 3. Poor quality of boronic acid. | 1. Ensure rigorous degassing and inert atmosphere. 2. Switch to a more active ligand (e.g., from SPhos to RuPhos for an aryl chloride). Increase catalyst loading. 3. Use freshly prepared or high-purity boronic acid. |

| Protodeboronation | 1. Reaction temperature is too high or time is too long. 2. Base is too strong or concentrated. 3. Palladium-phosphine complex catalyzes the side reaction. | 1. Lower the reaction temperature and monitor carefully to stop when complete. 2. Switch to a milder base (e.g., K₂CO₃ or KF). 3. Screen different ligands; sometimes a less bulky ligand can mitigate this issue if the coupling is still efficient. |

| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture. | Improve degassing procedure. Ensure a robust inert atmosphere throughout the reaction. |

| Formation of Phosphine Oxide | Presence of oxygen or peroxides in the solvent. | Use freshly distilled or high-purity anhydrous solvents. |

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- Google Patents. Process for preparing 3.3-dimethylbutyric acid.

-

Haskel, A., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

-

Billingsley, K. L., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

-

Roy, A., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

-

ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]

-

Organic Syntheses. Benzeneboronic anhydride. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

-

Hoshi, T., et al. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

MDPI. Design and Synthesis of Arylboronic Acid Chemosensors. [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. [Link]

- Google Patents. Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide.

-

Rao, G. K., et al. (2020). Complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. New Journal of Chemistry. [Link]

-

Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1. [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Using 3-(3,7-Dimethyloctyloxy)benzeneboronic acid in supramolecular self-assembly

Application Note: Engineering Supramolecular Architectures with 3-(3,7-Dimethyloctyloxy)benzeneboronic Acid

Executive Brief

In the rapidly evolving field of dynamic covalent chemistry (DCC) and supramolecular materials, the selection of appropriate building blocks dictates the macroscopic properties of the final assembly. 3-(3,7-Dimethyloctyloxy)benzeneboronic acid (CAS: 209347-66-0) is a highly specialized synthon that bridges reversible covalent reactivity with programmable soft-matter physics. This application note provides drug development professionals and materials scientists with field-proven methodologies to harness this molecule for the construction of dynamic combinatorial libraries (DCLs), macrocycles, and stimuli-responsive organogels.

Mechanistic Rationale & Structural Causality

To successfully deploy this molecule, one must understand the causality behind its structural features. The molecule is bipartite, consisting of a reactive head and a sterically active tail:

-

The Dynamic Covalent Headgroup (Boronic Acid): Boronic acids act as Lewis acids and can reversibly condense with diols to form boronate esters, or self-condense via dehydration to form six-membered boroxine (

) rings. This reversibility is the cornerstone of thermodynamic error correction, allowing the system to "proofread" itself until the most thermodynamically stable supramolecular architecture is achieved[1]. -

The Lipophilic Tail (3,7-Dimethyloctyloxy): Why use a 3,7-dimethyloctyl chain instead of a standard linear octyl chain? The causality lies in crystallization kinetics. The branched methyl groups introduce significant steric hindrance and disrupt the tight

stacking of the benzene rings. This prevents the formation of rigid, insoluble crystalline precipitates. Instead, the interdigitation of these branched tails via van der Waals forces promotes the formation of flexible, solvent-trapping networks—ideal for liquid crystals and self-healing organogels.

Physicochemical Profile

Table 1: Key Properties of 3-(3,7-Dimethyloctyloxy)benzeneboronic Acid

| Property | Value / Description | Experimental Implication |

| Molecular Formula | Stoichiometric basis for DCL formulation. | |

| Molecular Weight | 278.20 g/mol | Requires precise massing for equimolar condensations. |

| Solubility | Toluene, Chloroform, THF | Highly soluble in non-polar solvents due to the branched tail. |

| Reactivity Mode | Reversible dehydration | Requires strict water management (azeotropic distillation) to drive assembly. |

| Macroscopic Phase | Viscous oil / Low-melting solid | Low melting point driven by steric branching; handle at RT. |

Workflow 1: Synthesis of Dynamic Covalent Macrocycles

This protocol details the formation of a discrete supramolecular cage by reacting the boronic acid with a rigid polyol core (e.g., pentaerythritol).

Self-Validating Principle: This protocol utilizes a Dean-Stark apparatus. The physical accumulation of water in the trap provides a real-time, visual validation of the reaction's progress. The reaction is complete when the theoretical volume of water is collected.

Step-by-Step Protocol:

-

Preparation: In a 100 mL round-bottom flask, dissolve 2.0 equivalents of 3-(3,7-Dimethyloctyloxy)benzeneboronic acid and 1.0 equivalent of a rigid tetraol (e.g., pentaerythritol) in 50 mL of anhydrous toluene.

-

Thermodynamic Driving: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.

-

Causality: Boronate esterification is an equilibrium reaction. Toluene forms an azeotrope with the water byproduct. Refluxing removes water from the system, shifting the equilibrium entirely toward the assembled macrocycle according to Le Chatelier’s principle.

-

-

Reflux & Monitor: Heat the mixture to 120 °C (oil bath). Monitor the water collection in the Dean-Stark trap. Reflux for 12–16 hours until water ceases to accumulate.

-

Isolation: Cool the reaction to room temperature. Remove toluene under reduced pressure.

-

Analytical Validation: Dissolve the crude product in

. Perform

Pathway of dynamic covalent macrocycle assembly via boronate esterification.

Workflow 2: Formation of Supramolecular Organogels via Boroxine Networks

Boroxines are six-membered inorganic heterocycles formed by the cyclotrimerization of three boronic acids[2]. When functionalized with the 3,7-dimethyloctyloxy group, these planar cores stack, while the branched tails entangle to form a solvent-trapping gel matrix.

Self-Validating Principle: The successful formation of the supramolecular network is validated physically via the "vial inversion test" and analytically via rheology (where storage modulus

Step-by-Step Protocol:

-

Dehydration to Boroxine: Place 100 mg of the boronic acid in a vacuum oven at 80 °C for 4 hours.

-

Causality: Thermal dehydration forces the monomers to trimerize into the

boroxine core. The vacuum removes the liberated water.

-

-